Technical Monograph: 4-Nitro-1,3-benzenediamine (CAS 5131-58-8)
Technical Monograph: 4-Nitro-1,3-benzenediamine (CAS 5131-58-8)
Executive Summary & Chemical Identity
4-Nitro-1,3-benzenediamine (CAS 5131-58-8), also known as 4-Nitro-m-phenylenediamine (4-NMPD), is a nitro-substituted aromatic amine primarily utilized as a chromophore in oxidative hair dye formulations and as an intermediate in the synthesis of heterocyclic pharmaceuticals.[1]
Unlike its isomer 4-nitro-1,2-benzenediamine (4-NOPD), 4-NMPD possesses unique electronic properties due to the meta positioning of the amine groups relative to each other, with the nitro group occupying the 4-position. This configuration creates a "push-pull" electronic system that significantly influences its solubility, reactivity, and metabolic fate.
Physicochemical Profile
| Property | Specification |
| CAS Number | 5131-58-8 |
| IUPAC Name | 4-Nitrobenzene-1,3-diamine |
| Molecular Formula | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 161–162 °C |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
| pKa | ~2.5 (amine conjugate acid), indicating weak basicity due to electron-withdrawing nitro group |
Synthetic Pathways & Process Optimization
For high-purity research applications, direct nitration of m-phenylenediamine is discouraged due to oxidation susceptibility and the formation of tarry byproducts. The Acetylation-Nitration-Hydrolysis route is the industry standard for maximizing regioselectivity and yield.
The "Protected Amine" Protocol
This pathway utilizes acetyl protection to moderate the ring reactivity and direct the nitro group to the 4-position (ortho to one acetamido, para to the other).
Step 1: Acetylation
-
Precursor: m-Phenylenediamine (MPD).
-
Reagent: Acetic anhydride (
) in acetic acid. -
Product: N,N'-diacetyl-m-phenylenediamine.
Step 2: Regioselective Nitration
-
Reagent: Fuming Nitric acid (
) / Sulfuric acid ( ). -
Condition: Controlled temperature (< 10°C) to prevent dinitration.
-
Mechanism: The acetamido groups are ortho/para directors. The 4-position is activated by both groups synergistically.
Step 3: Hydrolysis
-
Reagent: Aqueous HCl or NaOH (reflux).
-
Outcome: Removal of acetyl groups to yield free amine.
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway via acetamido-protection to ensure high purity of the 4-nitro isomer.
Analytical Characterization & Quality Control
Quantification of 4-NMPD requires separation from its isomers (e.g., 2-nitro-p-phenylenediamine) and potential degradation products (azo-dimers).
HPLC-PDA Method (Self-Validating)
This protocol uses a C18 stationary phase with a phosphate buffer to ensure the amine functionalities are protonated/controlled, improving peak shape.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV-Vis at 254 nm (aromatic ring) and 430 nm (nitro-amine charge transfer band).
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 10.0 | 60 | 40 |
| 15.0 | 60 | 40 |
| 16.0 | 95 | 5 |
| 20.0 | 95 | 5 |
Analytical Logic Diagram
Figure 2: Dual-wavelength HPLC workflow for simultaneous purity assessment and identity confirmation.
Toxicology & Metabolic Fate
Researchers handling CAS 5131-58-8 must understand its bio-activation potential. As a nitro-aromatic amine, it is subject to metabolic reduction, which is the primary driver of its genotoxic potential.
Metabolic Reduction Pathway
The toxicity of 4-NMPD is linked to the enzymatic reduction of the nitro group by cytosolic nitroreductases (or bacterial flora in vivo). The intermediate hydroxylamine is the critical genotoxic species, capable of DNA adduct formation.
-
Nitro (-NO₂): Parent compound.
-
Nitroso (-NO): Transient intermediate.
-
Hydroxylamine (-NHOH): TOXICOPHORE . Can undergo esterification (e.g., O-acetylation) to form highly electrophilic nitrenium ions.
-
Amine (-NH₂): Fully reduced metabolite (Triaminobenzene), generally less toxic but readily oxidizable.
Metabolic Pathway Diagram
Figure 3: Metabolic reduction pathway highlighting the N-hydroxylamine branch point responsible for potential genotoxicity.
Safety Standards (SCCS & CIR)
-
Mutagenicity: Positive in Salmonella typhimurium (Ames Test) strains TA98 and TA1538 with metabolic activation (S9), indicating frameshift mutation potential [1].
-
Sensitization: Classified as a strong skin sensitizer.
-
Regulatory Status: The European Commission's SCCS (Scientific Committee on Consumer Safety) restricts its use in cosmetics due to these toxicological profiles [2].
Experimental Protocols
Protocol A: Preparation of Standard Stock Solution (1 mg/mL)
-
Purpose: Accurate quantification for HPLC.
-
Solvent: DMSO is required for primary solubilization due to water instability/insolubility.
-
Steps:
-
Weigh 10.0 mg of 4-Nitro-1,3-benzenediamine into a 10 mL amber volumetric flask (light sensitive).
-
Add 5 mL of DMSO. Sonicate for 5 minutes until fully dissolved.
-
Make up to volume with Methanol (not water, to prevent precipitation).
-
Store at -20°C. Stable for 1 month.
-
Protocol B: Ames Test Preparation (Solubility Check)
When performing mutagenicity assays (OECD 471), 4-NMPD precipitates in aqueous agar overlays at high concentrations.
-
Vehicle: DMSO is the preferred vehicle.
-
Max Concentration: Do not exceed 5000 µ g/plate .
-
Observation: Check for "micro-crystals" in the top agar which can be mistaken for revertant colonies by automated counters.
References
-
Scientific Committee on Consumer Safety (SCCS). (2006). Opinion on 4-Nitro-m-phenylenediamine.[1][3][4][5][6] European Commission.[7] [Link]
-
Cosmetic Ingredient Review (CIR). (1992).[5] Final Report on the Safety Assessment of 4-Nitro-m-Phenylenediamine. Journal of the American College of Toxicology.[5] [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21208, 4-Nitro-1,3-benzenediamine.[Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: 4-nitro-m-phenylenediamine.[1][3][4][5][Link]
Sources
- 1. 4-Nitro-1,3-phenylenediamine , >98.0%(GC) , 5131-58-8 - CookeChem [cookechem.com]
- 2. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. 4-Nitro-1,3-phenylenediamine | 5131-58-8 [chemicalbook.com]
- 4. 4-nitro-m-phenylenediamine | 5131-58-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. SCCS puts forward draft opinion on cosmetic chemicals for comment [cosmeticsdesign-europe.com]
